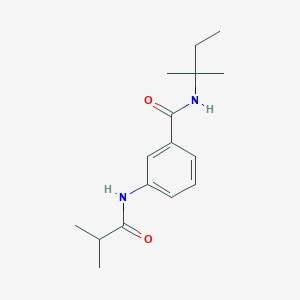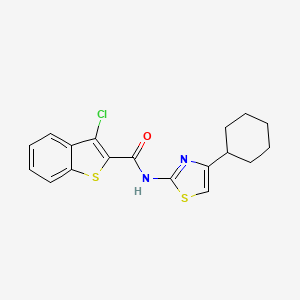
N-(2-METHYLBUTAN-2-YL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE
Vue d'ensemble
Description
N-(2-Methylbutan-2-yl)-3-(2-methylpropanamido)benzamide is an organic compound with a complex structure that includes both amide and benzamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbutan-2-yl)-3-(2-methylpropanamido)benzamide typically involves the following steps:
Formation of 2-Methylpropanamide: This can be achieved by reacting 2-methylpropanoic acid with ammonia or an amine under dehydrating conditions.
Coupling Reaction: The 2-methylpropanamide is then coupled with 3-aminobenzamide using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Alkylation: The final step involves the alkylation of the amide nitrogen with 2-methylbutan-2-yl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylbutan-2-yl)-3-(2-methylpropanamido)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzamide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzamide ring.
Reduction: Reduced amide to amine derivatives.
Substitution: Substituted benzamide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-Methylbutan-2-yl)-3-(2-methylpropanamido)benzamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as anti-inflammatory agents, analgesics, or anticancer agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Methylbutan-2-yl)-3-(2-methylpropanamido)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methylbutan-2-yl)-4-(2-methylpropanamido)benzamide
- N-(2-Methylbutan-2-yl)-3-(2-methylpropanamido)benzoate
- N-(2-Methylbutan-2-yl)-3-(2-methylpropanamido)phenylacetamide
Uniqueness
N-(2-Methylbutan-2-yl)-3-(2-methylpropanamido)benzamide is unique due to its specific substitution pattern on the benzamide ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
N-(2-methylbutan-2-yl)-3-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-6-16(4,5)18-15(20)12-8-7-9-13(10-12)17-14(19)11(2)3/h7-11H,6H2,1-5H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBOKZPBYSMIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4731942.png)
![ETHYL 5-METHYL-2-(4-NITROBENZAMIDO)-4-OXO-4H-THIENO[2,3-D][1,3]THIAZINE-6-CARBOXYLATE](/img/structure/B4731949.png)
![2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4731960.png)
![1-[4-(2-FURYLMETHYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE](/img/structure/B4731968.png)

![N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4731993.png)

![4-(2-methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-6-phenylnicotinonitrile](/img/structure/B4732009.png)
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732015.png)
![3,4-dimethoxy-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4732024.png)
![2,4-dichloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4732039.png)
![2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B4732041.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-chloro-2-nitrobenzamide](/img/structure/B4732046.png)
![4-[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4732061.png)
